molecular formula C16H24O10 B12384079 Mussaenosidic acid CAS No. 82451-22-7

Mussaenosidic acid

Cat. No.: B12384079
CAS No.: 82451-22-7
M. Wt: 376.36 g/mol
InChI Key: VLCHQFXSBHIBRV-NJPMDSMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mussaenosidic acid involves several steps, including the dehydration of precursor compounds and subsequent hydrolysis and decarboxylation reactions . The specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound. Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form . Optimization of extraction conditions is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Mussaenosidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include deoxygeniposidic acid, geniposidic acid, bartsioside, aucubin, and catalpol .

Mechanism of Action

The mechanism of action of mussaenosidic acid involves its interaction with various molecular targets and pathways. It is known to undergo dehydration to form deoxygeniposidic acid, which is then hydrolyzed to yield geniposidic acid. Further decarboxylation and hydroxylation reactions produce other bioactive compounds such as bartsioside, aucubin, and catalpol . These reactions highlight the compound’s role in various biochemical pathways and its potential therapeutic effects.

Comparison with Similar Compounds

Mussaenosidic acid is compared with other similar iridoid glycosides such as:

Properties

CAS No.

82451-22-7

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1

InChI Key

VLCHQFXSBHIBRV-NJPMDSMTSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.